N-benzyl-2-{[5-(methoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide
Overview
Description
“N-benzyl-2-{[5-(methoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide” is a complex organic compound that contains several functional groups, including a benzyl group, a triazole ring, a thioether group, and an acetamide group . The presence of these groups suggests that the compound could have a variety of chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the desired configuration and the available starting materials. Triazole rings, for example, can be synthesized using a variety of methods, including the Huisgen cycloaddition or the nitrile oxide cycloaddition .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms. The thioether group contains a sulfur atom bonded to two carbon atoms. The acetamide group consists of a carbonyl group (C=O) bonded to a nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the triazole ring might participate in reactions with electrophiles or nucleophiles. The thioether group could be oxidized, and the acetamide group could undergo hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar acetamide group might increase its solubility in polar solvents .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-benzyl-2-[[5-(methoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-25-13-17-21-22-19(23(17)16-10-6-3-7-11-16)26-14-18(24)20-12-15-8-4-2-5-9-15/h2-11H,12-14H2,1H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUQZEYXKYSKBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(N1C2=CC=CC=C2)SCC(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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